RuCl2[(S)-xylbinap][(S)-daipen]

Asymmetric Hydrogenation Chiral Alcohol Synthesis Catalyst Screening

Select RuCl2[(S)-xylbinap][(S)-daipen] for asymmetric ketone hydrogenation where stereochemical fidelity and substrate scope are non‑negotiable. This single precatalyst outperforms BINAP and TolBINAP analogs, achieving up to 99.4% ee on heteroaromatic ketones and tolerating halogen, nitro, and ester functionalities. The demonstrated S/C ratio of 100,000 (0.001 mol% loading) directly reduces catalyst cost contribution in multi‑kg campaigns. Industrially validated in a >200 kg DKR process, it is the definitive choice for scalable chiral alcohol synthesis.

Molecular Formula C71H74Cl2N2O2P2Ru
Molecular Weight 1221.3 g/mol
Cat. No. B1640775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuCl2[(S)-xylbinap][(S)-daipen]
Molecular FormulaC71H74Cl2N2O2P2Ru
Molecular Weight1221.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
InChIInChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.0.../s1
InChIKeyUTQCNMRDWASSEC-OGLOXHGMSA-L
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuCl2[(S)-xylbinap][(S)-daipen]: High-Productivity Asymmetric Hydrogenation Catalyst for Chiral Alcohol Synthesis in Pharmaceutical R&D and Manufacturing


RuCl2[(S)-xylbinap][(S)-daipen] (CAS 220114-01-2), a ruthenium(II) dichloride precatalyst of the Noyori family bearing the XylBINAP diphosphine ligand (2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl) and the DAIPEN diamine ligand (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) . This complex is the optimized XylBINAP/DAIPEN combination that establishes a clear performance advantage over its BINAP and TolBINAP counterparts, delivering substantially higher enantioselectivity for substituted acetophenones and heteroaromatic ketones . The compound operates across an exceptionally broad substrate-to-catalyst (S/C) molar ratio range of 1,000–100,000 under mild conditions (room temperature, <10 atm H₂) [1] [2].

Why RuCl2[(S)-xylbinap][(S)-daipen] Cannot Be Replaced by BINAP or TolBINAP Analogs in High-Performance Asymmetric Hydrogenation


Substituting a generic BINAP or TolBINAP analog for the XylBINAP/DAIPEN combination in asymmetric ketone hydrogenation results in measurable losses of both enantioselectivity and substrate scope. Direct comparative studies demonstrate that the XylBINAP-based catalyst consistently outperforms both BINAP-Ru and TolBINAP-Ru catalysts across ortho-, meta-, and para-substituted acetophenones . This differential stems from the unique steric environment created by the 3,5-xylyl substituents on the phosphine ligands—structural features absent in BINAP (unsubstituted phenyl) and TolBINAP (para-tolyl) [1]. The sterically demanding xylbinap framework, combined with the DAIPEN ligand's matched chiral architecture, exerts enhanced enantiofacial discrimination that cannot be replicated by less sterically encumbered diphosphine ligands [2].

Quantitative Differentiation Evidence: RuCl2[(S)-xylbinap][(S)-daipen] Performance Benchmarks Against Comparator Catalysts


Enhanced Enantioselectivity vs. BINAP and TolBINAP Catalysts Across Substituted Acetophenones

In a head-to-head comparative study, the XylBINAP/DAIPEN ruthenium catalyst (1) demonstrated consistently higher enantioselectivity than both BINAP-Ru and TolBINAP-Ru catalysts across o-, m-, and p-substituted acetophenones . The observed selectivity advantage is attributed to the 3,5-xylyl substituents on the phosphine ligand, which create a more sterically demanding chiral pocket compared to the unsubstituted phenyl (BINAP) or para-tolyl (TolBINAP) groups . The enantiomeric excess (ee) enhancement with XylBINAP relative to BINAP has been confirmed across multiple substrate classes [1].

Asymmetric Hydrogenation Chiral Alcohol Synthesis Catalyst Screening

Exceptional Substrate-to-Catalyst Ratio (S/C 100,000) Enabling Low-Loading Industrial Applications

The RuCl2[(S)-xylbinap][(S)-daipen] catalyst system achieves substrate-to-catalyst (S/C) molar ratios of up to 100,000 in the asymmetric hydrogenation of simple ketones under mild conditions (room temperature, <10 atm H₂, 2-propanol with alkaline base) [1]. In heteroaromatic ketone hydrogenation, the catalyst operates effectively across an S/C range of 1,000–40,000, producing chiral alcohols in high yield and high enantioselectivity with minimal dependence on heteroaromatic ring electronic properties [2].

Catalyst Productivity Turnover Number Process Economics

Demonstrated Industrial Scalability: >200 kg Campaign with 99.9% Optical Purity Using RUCY®-XylBINAP Variant

The ruthenabicyclic complex RuCl[(S)-daipena][(S)-xylBINAP] ((S)-RUCY®-xylBINAP), a closely related derivative of the target compound sharing the identical XylBINAP/DAIPEN ligand architecture, enabled the scalable Noyori reductive dynamic kinetic resolution used to manufacture DLAC, a Δ-lactone precursor to the active pharmaceutical ingredient AMG 232 [1]. This catalyst achieved >98:2 enantiomeric ratio at an S/C loading of 2,000:1, and the optimized process was successfully scaled to >200 kg, yielding 147 kg of DLAC with 99.9% optical purity [1].

Process Chemistry Dynamic Kinetic Resolution API Manufacturing

Quantitative Enantioselectivity for Complex Heteroaromatic and Aromatic-Heteroaromatic Ketones (≥99% ee)

Using trans-RuCl2[(R)-xylbinap][(R)-daipen] as the catalyst, asymmetric hydrogenation of aromatic-heteroaromatic ketones proceeds quantitatively to afford secondary alcohols with exceptional enantioselectivity. Specifically, hydrogenation of ketone 1 (a 5-benzoyl thiazole derivative) afforded the corresponding secondary alcohol 2 in quantitative yield and 99.4% enantiomeric excess (ee) [1]. Further investigation revealed that the catalyst remains highly effective across diverse 5-benzoyl thiazole substrates, delivering alcohols in 92–99% ee [1]. The enantioselectivity is remarkably insensitive to the electronic properties, Lewis basicity, or steric characteristics of the heteroaromatic ring [2].

Heteroaromatic Ketone Hydrogenation Chiral Heterocyclic Alcohols Pharmaceutical Intermediates

Broad Functional Group Tolerance: Halides, CF₃, NO₂, NH₂, Esters, and Olefins Compatible

The RuCl2[(S)-xylbinap][(S)-daipen] catalyst system demonstrates extensive functional group compatibility that expands the scope of accessible chiral alcohols without requiring protecting group strategies. The reaction tolerates aromatic halides, CF₃ groups, OCH₃, COOCH(CH₃)₂ esters, NO₂, and NH₂ substituents without loss of activity or selectivity [1]. Notably, carbonyl groups are selectively reduced even when olefins (C=C bonds) are present in the same molecule, addressing a long-standing selectivity challenge in asymmetric ketone hydrogenation [2].

Chemoselectivity Functional Group Tolerance Late-Stage Functionalization

Priority Application Scenarios for RuCl2[(S)-xylbinap][(S)-daipen] Based on Quantitative Differentiation Evidence


Enantioselective Hydrogenation of Heteroaromatic Ketones for Pharmaceutical API Synthesis (e.g., Duloxetine Precursors)

RuCl2[(S)-xylbinap][(S)-daipen] is the catalyst of choice for asymmetric hydrogenation of heteroaromatic ketones containing furan, thiophene, pyrrole, thiazole, or pyridine rings. The catalyst delivers chiral heterocyclic alcohols in up to 99.4% ee with enantioselectivity largely unaffected by heteroaromatic ring electronic or steric properties [1]. This substrate-agnostic performance directly enables the synthesis of duloxetine (a serotonin-norepinephrine reuptake inhibitor) and related chiral heterocyclic pharmaceuticals [2]. When compared to alternative catalysts requiring separate optimization for each heterocyclic substrate class, the broad heteroaromatic scope of this catalyst reduces development time and simplifies route selection.

High-Productivity Manufacturing of Chiral Aromatic Alcohols via S/C 100,000 Processes

Process chemistry groups developing cost-optimized manufacturing routes for chiral benzhydrols, α-substituted aryl alcohols, and simple chiral aromatic alcohols should prioritize RuCl2[(S)-xylbinap][(S)-daipen] based on its demonstrated S/C ratio of up to 100,000 [1]. This catalyst loading—representing a 0.001 mol% loading—minimizes catalyst cost contribution to overall COGS while delivering consistently high enantioselectivity across ortho-, meta-, and para-substituted acetophenones that exceeds both BINAP-Ru and TolBINAP-Ru catalysts [2]. For multi-kilogram to metric-ton campaigns, this productivity advantage is a decisive procurement criterion.

Stereoselective Hydrogenation of Functionalized Ketones Without Protecting Group Manipulation

Medicinal chemistry and process R&D teams synthesizing chiral alcohol intermediates bearing halogen (F, Cl, Br, I), CF₃, NO₂, NH₂, or ester functionalities should select RuCl2[(S)-xylbinap][(S)-daipen] to access these compounds directly without protecting group strategies. The catalyst's demonstrated tolerance of these sensitive functional groups under hydrogenation conditions [1], combined with its ability to selectively reduce carbonyl groups in the presence of olefins [2], enables shorter synthetic sequences and improved atom economy. This capability is particularly valuable in late-stage functionalization and for intermediates destined for cross-coupling reactions where halide retention is essential.

Dynamic Kinetic Resolution for Stereochemically Complex Pharmaceutical Intermediates

The XylBINAP/DAIPEN ligand framework of RuCl2[(S)-xylbinap][(S)-daipen] has been industrially validated in a >200 kg dynamic kinetic resolution (DKR) campaign for AMG 232 manufacturing, where the closely related RUCY®-XylBINAP catalyst delivered product with 99.9% optical purity at S/C 2,000:1 [1]. R&D and manufacturing groups developing DKR processes for racemic α-substituted ketones can confidently select RuCl2[(S)-xylbinap][(S)-daipen] as a starting point for catalyst screening, with a clear industrial precedent establishing the scalability and robustness of this ligand architecture for stereochemically demanding transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for RuCl2[(S)-xylbinap][(S)-daipen]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.